3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline is a quinoline-based compound featuring a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-methylpiperidin-1-yl substituent at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2S/c1-14-8-10-25(11-9-14)21-18-12-16(23)4-7-19(18)24-13-20(21)28(26,27)17-5-2-15(22)3-6-17/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDHWIZTYQVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Substitution: The final step involves the substitution of the piperidine ring, which can be achieved through nucleophilic substitution reactions using 4-methylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.
Industrial Applications: It may be used in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline Derivatives
Key Observations:
Substituent Diversity: The target compound’s 4-chlorobenzenesulfonyl group distinguishes it from analogs like 4k (), which has a 4-methoxyphenyl group. The 4-methylpiperidin-1-yl group introduces steric hindrance compared to unsubstituted piperidine () or pyrrolidine derivatives, which may influence receptor binding or solubility .
Synthetic Strategies: Pd-catalyzed cross-coupling () and one-pot multicomponent reactions () are common for quinoline synthesis.
Physicochemical Properties: Melting points (e.g., 223–225°C for 4k in ) suggest that methoxy and amino groups enhance crystallinity. The target compound’s sulfonyl and fluoro substituents may lower melting points due to increased polarity . Piperidine derivatives () typically exhibit moderate lipophilicity, while sulfonamides () may improve aqueous solubility depending on pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
